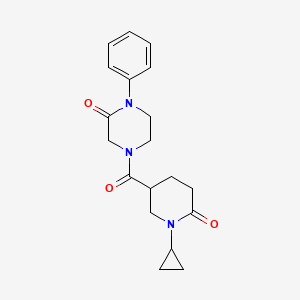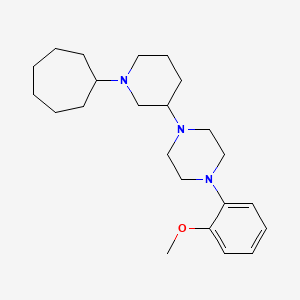![molecular formula C20H28N2O2 B5978749 1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B5978749.png)
1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one is a complex organic compound that features a piperidine ring and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine and pyrrolidinone intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include halides and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring structure and can be used in similar applications. The uniqueness of this compound lies in its combined structure, which may offer distinct advantages in terms of stability, reactivity, and biological activity.
Properties
IUPAC Name |
1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-19-9-5-13-21(19)15-12-20(24)22-14-4-8-18(16-22)11-10-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSORCYMJRFIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCC2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(cyclohexylmethyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5978688.png)
![3-[1-[(2,2-Dimethyloxan-4-yl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B5978698.png)
![N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5978709.png)
![4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5978714.png)
![2-[1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5978718.png)
![N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylethanamine](/img/structure/B5978733.png)
![1-[2-[[5-[Benzyl(methyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]ethyl]piperidin-3-ol](/img/structure/B5978736.png)
![2-phenyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5978737.png)
![4-methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5978742.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine](/img/structure/B5978745.png)
![isopropyl 4-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5978748.png)


![methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate](/img/structure/B5978766.png)
